1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural elements include:
- 4-position: A morpholine ring, enhancing solubility and modulating pharmacokinetics through hydrogen bonding .
- 6-position: An N-(1-methoxypropan-2-yl)amine group, contributing to steric bulk and influencing target selectivity.
Synthesis typically involves multi-step reactions, including Vilsmeier–Haack formylation and nucleophilic substitution (e.g., with morpholine). Similar compounds in and utilize Mannich reactions or condensation with guanidine nitrate, suggesting shared synthetic pathways .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-13(12-27-2)22-19-23-17(25-7-9-28-10-8-25)16-11-21-26(18(16)24-19)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJMSMOUYRWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different aromatic or aliphatic groups .
Scientific Research Applications
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Morpholine-containing compounds (e.g., target compound, ) exhibit improved solubility and microbial activity compared to non-morpholine analogs .
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity may enhance binding affinity in kinase targets, while chlorine increases lipophilicity .
- Methoxypropylamine vs. isopropylamine : The former’s ether linkage in the target compound could reduce metabolic degradation compared to ’s thioether .
Biological Activity
The compound 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on anticancer properties, molecular mechanisms, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a morpholino group and a fluorophenyl moiety. The presence of the methoxypropan-2-yl substituent enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer effects. For instance, research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7, MDA-MB-231) and others.
Case Study: Breast Cancer
In a study assessing the compound's efficacy against breast cancer, it was found to induce apoptosis in cancer cells through multiple pathways:
- Cell Proliferation Inhibition : The compound demonstrated dose-dependent inhibition of cell proliferation. The IC50 values for MCF-7 cells were reported at approximately 2.96 μmol/L after 24 hours and 1.06 μmol/L after 48 hours of treatment.
- Apoptosis Induction : Annexin V/PI staining assays revealed that treatment with the compound increased apoptotic rates significantly. For example, apoptotic rates in MCF-7 cells rose from 5% to 17.6% with increasing concentrations of the compound.
- Molecular Mechanisms : The study also indicated that the compound activates caspase-dependent apoptotic signaling pathways. Western blot analyses showed increased levels of cleaved caspases (caspase-3, -7, -9) and p53 following treatment, suggesting activation of intrinsic apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed post-treatment, leading to oxidative stress that contributes to apoptosis.
- Inhibition of Notch-AKT Signaling Pathway : The compound effectively inhibited pathways associated with cell survival and proliferation, thus promoting programmed cell death.
Comparative Biological Activity Table
| Cell Line | IC50 (24h) | IC50 (48h) | Apoptosis Rate (max concentration) |
|---|---|---|---|
| MCF-7 | 2.96 μmol/L | 1.06 μmol/L | 17.6% |
| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L | 36.56% |
| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L | 10.4% |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with pyrazolo[3,4-d]pyrimidine core formation. Key steps include:
- Nucleophilic substitution at the pyrimidine C4 position to introduce the morpholino group under reflux in polar aprotic solvents like DMF (60–80°C, 6–12 hours) .
- Buchwald–Hartwig amination or Ullmann coupling for introducing the 1-methoxypropan-2-ylamine group at C6, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 100–110°C .
- Purification via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from acetonitrile to achieve >95% purity .
Critical factors: Catalyst loading (5–10 mol%), inert atmosphere (N₂/Ar), and stoichiometric control of amines to avoid side reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm; fluorophenyl aromatic signals at δ 7.2–7.5 ppm) .
- HRMS (ESI/Q-TOF) : To verify molecular ion [M+H]⁺ (e.g., calculated for C₂₁H₂₅FN₆O₂: 420.1978) .
- IR : Key peaks for morpholino C-O-C (1240–1250 cm⁻¹) and pyrazolo N-H (3300–3400 cm⁻¹) .
- HPLC : Purity assessment using a C18 column (MeCN/H₂O + 0.1% TFA, λ = 254 nm) .
Q. How does the morpholino group influence the compound’s physicochemical properties?
The morpholino substituent enhances:
- Solubility : Increased polarity improves solubility in polar solvents (e.g., DMSO, ethanol) but reduces logP (predicted ~2.1 vs. ~3.5 for non-morpholino analogs) .
- Conformational rigidity : The six-membered ring restricts rotation, potentially improving target binding .
- Metabolic stability : Morpholino groups resist oxidative degradation compared to piperazine analogs .
Q. What are critical considerations for solubility and stability during storage?
- Solubility : Poor aqueous solubility (predicted <10 µM) necessitates DMSO stock solutions (10 mM) for biological assays. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve in vivo formulations .
- Stability : Store at –20°C under desiccation. Degradation occurs via hydrolysis of the methoxypropan-2-yl group in humid environments (monitor by TLC/HPLC) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies evaluating the 4-fluorophenyl group’s role?
- Analog synthesis : Replace 4-fluorophenyl with chloro-, methoxy-, or trifluoromethylphenyl groups .
- Biological assays : Test analogs against target kinases (e.g., mTOR, PI3K) using enzymatic IC₅₀ assays .
- Computational modeling : Perform docking studies (AutoDock Vina) to compare π-π stacking and hydrophobic interactions .
Q. What in vitro models are suitable for assessing target engagement and cellular efficacy?
- Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against mTOR with ATP Km = 50 µM) .
- Cell proliferation : Test in cancer lines (e.g., MCF-7, PC-3) with IC₅₀ determination via MTT assays (72-hour exposure) .
- Off-target profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify selectivity .
Q. How to address conflicting bioactivity data across different assay formats?
- Assay validation : Compare biochemical (purified enzyme) vs. cellular (lysate-based) assays. Discrepancies may arise from cell permeability or efflux pumps (e.g., P-gp inhibition with verapamil) .
- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate esters at the methoxypropan-2-yl group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm, PDI <0.2) for sustained release .
Q. How to utilize crystallography to elucidate binding modes with target proteins?
- Co-crystallization : Soak crystals of mTOR kinase domain (PDB: 4JSX) with 10 mM compound in 20% PEG 3350 .
- Data collection : Resolve to ≤2.0 Å resolution (synchrotron source) and refine with PHENIX. Key interactions include H-bonds with hinge region Val2240 and hydrophobic contacts with Ile2237 .
Q. What methodologies resolve discrepancies in metabolic stability between microsomal and hepatocyte assays?
- Enzyme phenotyping : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify primary metabolic pathways .
- Metabolite ID : LC-MS/MS analysis (Q Exactive HF-X) to detect phase I/II metabolites (e.g., morpholino N-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
